molecular formula C19H20N2O5 B13583867 2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine,oxalicacid

2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine,oxalicacid

Katalognummer: B13583867
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: DLXUDOJUEUWFGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine; oxalic acid is a chemical compound that has garnered interest in scientific research due to its unique properties. This compound is often used in various studies and applications, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine typically involves the reaction of 6-benzyloxyindole with ethylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method often employs automated systems to control reaction conditions precisely, ensuring high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using catalytic hydrogenation or reducing metals in acid.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a leaving group

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a catalyst, reducing metals in acid.

    Substitution: Nucleophiles such as halides or amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems, particularly in the context of neurotransmitter activity.

    Medicine: Investigated for potential therapeutic applications, including its effects on various biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. This compound can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules. These interactions help maintain intestinal homeostasis and impact liver metabolism and the immune response .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-benzyloxyindole: A precursor in the synthesis of 2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine.

    Ethylamine: Another precursor used in the synthesis.

    Other indole derivatives: Compounds with similar structures and properties.

Uniqueness

2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with various biological pathways makes it particularly valuable in research and potential therapeutic applications.

Eigenschaften

Molekularformel

C19H20N2O5

Molekulargewicht

356.4 g/mol

IUPAC-Name

oxalic acid;2-(6-phenylmethoxy-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C17H18N2O.C2H2O4/c18-9-8-14-11-19-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13;3-1(4)2(5)6/h1-7,10-11,19H,8-9,12,18H2;(H,3,4)(H,5,6)

InChI-Schlüssel

DLXUDOJUEUWFGS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CCN.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.